molecular formula C35H51N9O8 B8261665 (D-Ala2)-leucine enkephalin-arg

(D-Ala2)-leucine enkephalin-arg

Cat. No. B8261665
M. Wt: 725.8 g/mol
InChI Key: GDPHPXYFLPDZGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(D-Ala2)-leucine enkephalin-arg”, also known as Dalargin, is a synthetic analogue of the endogenous Met-enkephalin-Arg-Phe . It has the sequence Tyr-D-Ala-Gly-Phe-Leu-Arg and a molecular weight of 725.85 . Dalargin shows antioxidant, anti-ischemic, and wound-healing properties .


Molecular Structure Analysis

The molecular formula of “(D-Ala2)-leucine enkephalin-arg” is C35H51N9O8 . The specific structural details are not provided in the retrieved sources.

Scientific Research Applications

Peptide-Micelle Association and Chromatography

A study using Pulsed Field Gradient NMR diffusion experiments revealed the interaction between leucine enkephalin peptides and anionic sodium dodecyl sulfate (SDS) micelles. This interaction is primarily electrostatic, with non-polar amino acid side chains interacting with the hydrophobic core of the micelles. Such insights are pivotal for understanding peptide-micelle interactions, which are crucial in chromatographic analysis and separation techniques like electrokinetic chromatography (EKC) (Begotka et al., 2006).

Role in Blood Pressure Control

Research on adipocyte-derived leucine aminopeptidase (ALAP) highlighted its potential role in blood pressure regulation through the inactivation of angiotensin II or generation of bradykinin. The study discovered that certain genotypes of the ALAP gene are associated with essential hypertension and may influence the regression of left ventricular hypertrophy during antihypertensive treatment (Hallberg et al., 2003).

Enhancement of Receptor Interaction

A cystamine-enkephalin dimer containing two molecules of [D-Ala2, Leu5] enkephalin cross-linked showed high affinity, especially for delta opiate receptors. This dimerization effect suggested that the dimeric enkephalin interacts more potently due to simultaneous interaction with two binding sites of the opiate receptors, indicating potential therapeutic applications (Kondo et al., 2009).

Influence on Transcription Independent of Opioid Receptors

[D-Ala2, D-Leu5] enkephalin (DADLE), known for inducing a hibernation-like state, was found to affect cell metabolism and structure independent of opioid receptors. This property of DADLE, not provoking cell damage or death, makes it a promising molecule for inducing a reversible hypometabolic state in various cultured cells, providing insights for medical applications in cell preservation and therapeutics (Baldelli et al., 2006).

Mechanism of Action

“(D-Ala2)-leucine enkephalin-arg” has been investigated in radioligand binding assays, [(35)S]GTPgammaS stimulation experiments as well as in in vivo algesiometric tests . It has been found to stimulate the activity of the regulatory G-proteins in a concentration-dependent manner .

Safety and Hazards

According to the Safety Data Sheet, “(D-Ala2)-leucine enkephalin-arg” is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[[2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H51N9O8/c1-20(2)16-27(32(49)43-26(34(51)52)10-7-15-39-35(37)38)44-33(50)28(18-22-8-5-4-6-9-22)42-29(46)19-40-30(47)21(3)41-31(48)25(36)17-23-11-13-24(45)14-12-23/h4-6,8-9,11-14,20-21,25-28,45H,7,10,15-19,36H2,1-3H3,(H,40,47)(H,41,48)(H,42,46)(H,43,49)(H,44,50)(H,51,52)(H4,37,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPHPXYFLPDZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H51N9O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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